{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol {8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17734034
InChI: InChI=1S/C8H7N3O3/c12-5-6-4-9-8-7(11(13)14)2-1-3-10(6)8/h1-4,12H,5H2
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol

CAS No.:

Cat. No.: VC17734034

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

{8-Nitroimidazo[1,2-a]pyridin-3-yl}methanol -

Specification

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name (8-nitroimidazo[1,2-a]pyridin-3-yl)methanol
Standard InChI InChI=1S/C8H7N3O3/c12-5-6-4-9-8-7(11(13)14)2-1-3-10(6)8/h1-4,12H,5H2
Standard InChI Key NRJHKKMBENSWJW-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of an imidazo[1,2-a]pyridine skeleton, a bicyclic system fusing an imidazole ring with a pyridine ring. Key substituents include:

  • Nitro group (-NO2_2): Positioned at the 8th carbon of the pyridine ring.

  • Methanol group (-CH2_2OH): Attached to the 3rd carbon of the imidazole ring .

This configuration is critical for its reactivity and interaction with biological targets. The IUPAC name, (8-nitroimidazo[1,2-a]pyridin-3-yl)methanol, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H7N3O3\text{C}_8\text{H}_7\text{N}_3\text{O}_3
Molecular Weight193.16 g/mol
IUPAC Name(8-nitroimidazo[1,2-a]pyridin-3-yl)methanol
SMILES NotationC1=CN2C(=CN=C2C(=C1)N+[O-])CO
InChIKeyNRJHKKMBENSWJW-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming structural integrity. For example:

  • 1H^1\text{H}-NMR: Signals for aromatic protons (H-5, H-6, H-7, H-8) appear between 7.0–8.0 ppm, while the methanol group’s hydroxyl proton resonates near 5.0 ppm .

  • 13C^{13}\text{C}-NMR: The nitro-bearing carbon (C-8) is deshielded, appearing at ~119 ppm, whereas the methanol-attached carbon (C-3) resonates near 61 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions to construct the imidazo[1,2-a]pyridine core, followed by nitration and methanol functionalization :

  • Core Formation: Condensation of 2-aminopyridine with α-bromoketones under acidic conditions yields the imidazo[1,2-a]pyridine scaffold.

  • Nitration: Electrophilic aromatic substitution using nitric acid introduces the nitro group at position 8.

  • Methanol Substitution: Hydroxymethylation via formaldehyde in acetic acid, followed by reduction, installs the methanol moiety .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core Formation2-Aminopyridine, α-Bromoketone, H2_2SO4_4, 80°C70–85
NitrationHNO3_3, H2_2SO4_4, 0–5°C60–75
HydroxymethylationFormaldehyde, NaOAc, AcOH, reflux80–90

Purification and Analysis

Chromatographic techniques (e.g., column chromatography) and recrystallization (acetone/water) achieve >95% purity. MS (ESI+) confirms the molecular ion peak at m/z 194.07 [M+H]+^+.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL).

  • Stability: Stable under inert atmospheres but susceptible to photodegradation due to the nitro group. Storage at −20°C in amber vials is recommended.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point >250°C, consistent with its rigid aromatic structure.

ParameterValueMethod
LogP (Lipophilicity)1.2 ± 0.3ChemAxon
Topological Polar SA85.6 Å2^2SwissADME
CYP2D6 InhibitionLowADMET Lab

Research Gaps and Future Directions

Mechanistic Studies

Elucidating the compound’s mode of action requires:

  • In vitro assays: Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa).

  • Enzymatic studies: Evaluation of aromatase or kinase inhibition .

Derivative Optimization

Structural modifications could enhance bioavailability:

  • Prodrug strategies: Esterification of the methanol group to improve membrane permeability.

  • Nitro reduction: Investigating nitroreductase-activated prodrugs for targeted therapy.

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